![molecular formula C38H40N8O11 B069675 Ac-Trp-Glu-His-Asp-AMC CAS No. 189275-74-9](/img/structure/B69675.png)
Ac-Trp-Glu-His-Asp-AMC
Overview
Description
Ac-Trp-Glu-His-Asp-AMC is a fluorogenic substrate for caspase-1 . It has a molecular weight of 784.78 and a molecular formula of C38H40N8O11 . The optimal tetrapeptide recognition sequence for caspase-1 is Trp-Glu-His-Asp .
Molecular Structure Analysis
Ac-Trp-Glu-His-Asp-AMC contains a total of 101 bonds, including 61 non-H bonds, 30 multiple bonds, 18 rotatable bonds, 9 double bonds, and 21 aromatic bonds . It also includes 2 five-membered rings, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .Chemical Reactions Analysis
Ac-Trp-Glu-His-Asp-AMC is a substrate for caspase-1 . With a kcat/Km of 3.3·10⁶ M⁻¹s⁻¹, it is cleaved 50-fold more efficiently than Ac-YVAD-AMC .Physical And Chemical Properties Analysis
Ac-Trp-Glu-His-Asp-AMC has a molecular weight of 784.78 and a molecular formula of C38H40N8O11 . It is recommended to be stored at a temperature below -15°C .Scientific Research Applications
Caspase-1 Fluorogenic Substrate
“Ac-Trp-Glu-His-Asp-AMC” is a potent fluorogenic substrate of caspase-1 . Caspase-1 is a cysteine protease that plays a critical role in apoptosis, a process of programmed cell death. By serving as a substrate for this enzyme, “Ac-Trp-Glu-His-Asp-AMC” can be used to monitor the activity of caspase-1 in various research settings .
Apoptosis Research
Apoptosis is a form of programmed cell death that is crucial for the development and maintenance of healthy tissues. “Ac-Trp-Glu-His-Asp-AMC” is used in apoptosis research due to its role as a substrate for caspase-1 . By studying the interaction between “Ac-Trp-Glu-His-Asp-AMC” and caspase-1, researchers can gain insights into the mechanisms of apoptosis .
Inflammatory Response Studies
Caspase-1, the enzyme for which “Ac-Trp-Glu-His-Asp-AMC” serves as a substrate, is also involved in the conversion of the inactive IL-1 beta precursor into a pro-inflammatory cytokine . This cytokine mediates a wide range of immune and inflammatory responses. Therefore, “Ac-Trp-Glu-His-Asp-AMC” can be used in studies investigating these processes .
Biochemical Assays
“Ac-Trp-Glu-His-Asp-AMC” can be used in biochemical assays to measure the activity of caspase-1 . The cleavage of “Ac-Trp-Glu-His-Asp-AMC” by caspase-1 results in the release of a fluorescent product, allowing researchers to quantify the enzyme’s activity .
Drug Discovery
“Ac-Trp-Glu-His-Asp-AMC” can be used in drug discovery efforts aimed at identifying inhibitors of caspase-1 . By incorporating “Ac-Trp-Glu-His-Asp-AMC” into high-throughput screening assays, researchers can identify compounds that prevent the enzyme from cleaving the substrate, potentially leading to the development of new therapeutic agents .
Comparative Studies
With a kcat/Km of 3.3 · 10⁶ M⁻¹s⁻¹, the fluorogenic caspase-1 substrate “Ac-Trp-Glu-His-Asp-AMC” is cleaved 50-fold more efficiently than Ac-YVAD-AMC . This result indicates that the optimal tetrapeptide recognition sequence for caspase-1 is Trp-Glu-His-Asp and not Tyr-Val-Ala-Asp . Therefore, “Ac-Trp-Glu-His-Asp-AMC” can be used in comparative studies to understand the substrate specificity of caspase-1 .
Mechanism of Action
- Role : Caspase-1 is a cysteine protease that plays a crucial role in the inflammatory response. It converts inactive interleukin-1 beta (IL-1β) precursor to its active form, which mediates various immune and inflammatory processes .
- Resulting Changes : The cleavage of Ac-Trp-Glu-His-Asp-AMC by caspase-1 leads to the activation of IL-1β, contributing to inflammation and immune responses .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBZTYCHSGHGG-KRCBVYEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Trp-Glu-His-Asp-AMC |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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